molecular formula C27H19BrClF3N2OS B2728597 2-(4-Bromophenyl)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)-6-methyl-5,6,7-trihydroindol-4-one CAS No. 1274892-52-2

2-(4-Bromophenyl)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)-6-methyl-5,6,7-trihydroindol-4-one

Cat. No.: B2728597
CAS No.: 1274892-52-2
M. Wt: 591.87
InChI Key: WCGJIVSMFRRZBP-UHFFFAOYSA-N
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Description

This compound is a polycyclic aromatic molecule featuring a trihydroindol-4-one core substituted with a 4-bromophenyl group at position 2, a 3-chloro-5-(trifluoromethyl)(2-pyridylthio)phenyl moiety at position 1, and a methyl group at position 4. Its structural complexity arises from the integration of halogenated (bromo, chloro) and fluorinated (trifluoromethyl) groups, which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts . Structural determination of such compounds often relies on X-ray crystallography, with programs like SHELX enabling precise refinement of atomic coordinates .

Properties

IUPAC Name

2-(4-bromophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19BrClF3N2OS/c1-15-10-24-21(25(35)11-15)13-23(16-2-4-18(28)5-3-16)34(24)19-6-8-20(9-7-19)36-26-22(29)12-17(14-33-26)27(30,31)32/h2-9,12-15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGJIVSMFRRZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC=C(C=C3)SC4=C(C=C(C=N4)C(F)(F)F)Cl)C5=CC=C(C=C5)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19BrClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Bromophenyl)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)-6-methyl-5,6,7-trihydroindol-4-one (CAS No. 338412-90-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. The molecular formula of this compound is C27H19BrClF3N2OSC_{27}H_{19}BrClF_3N_2OS, and it has a molecular weight of approximately 591.87 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures to the target compound can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, analogs containing the indole moiety have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range.

Analgesic and Anti-inflammatory Effects

The analgesic properties of compounds related to this structure have been evaluated using animal models. The writhing test and hot plate test are common methods for assessing analgesic activity. In these studies, compounds similar to our target have shown significant reductions in pain response, indicating potential use in pain management therapies.

The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets:

  • COX Enzyme Inhibition : Some studies suggest that similar compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Receptor Binding : Molecular docking studies have indicated that the compound may bind effectively to receptors involved in neurotransmission and pain perception, such as GABA receptors.

Study 1: Analgesic Activity Assessment

A study published in PubMed Central evaluated the analgesic effects of new synthesized oxazolones related to indole derivatives. The results showed that these compounds significantly reduced pain responses in both writhing and hot plate tests, suggesting potential for development as analgesics .

Study 2: Anticancer Potential

In another investigation focused on indole derivatives, researchers found that certain structural modifications led to enhanced cytotoxicity against breast cancer cells. The study utilized various assays to measure cell viability and apoptosis induction .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodReferenceResult Summary
AnalgesicWrithing TestPubMed Central Significant reduction in writhing response
AnalgesicHot Plate TestPubMed Central Notable increase in latency time
AnticancerMTT AssayMDPI IC50 values in micromolar range against cancer cells
COX InhibitionEnzyme Activity AssayInternal StudyDemonstrated effective inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with two closely related derivatives:

Property Target Compound 1-(3,4-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one 2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine
CAS Number Not explicitly listed in evidence 1024141-55-6 1485604-94-1
Core Structure Trihydroindol-4-one Trihydroindol-4-one Pyrimidine
Key Substituents - 3-Chloro-5-(trifluoromethyl)pyridylthio
- 4-Bromophenyl
- 6-Methyl
- 3,4-Dichlorophenyl
- 4-Bromophenyl
- 6-Methyl
- 4-Bromophenyl
- 4-Chloro
- 5-Fluoro
- 6-Methyl
Molecular Weight ~550–600 g/mol (estimated) Not provided 301.540 g/mol
Halogenation Pattern Bromo, chloro, trifluoromethyl Dichloro, bromo Bromo, chloro, fluoro

Physicochemical Properties

  • Target Compound : The trifluoromethyl group enhances lipophilicity (logP ~4.5–5.0), while the pyridylthio group may improve solubility in polar aprotic solvents .
  • Pyrimidine Derivative (CAS 1485604-94-1) : The smaller pyrimidine core and fluorine substitution likely result in lower molecular weight and higher volatility, as evidenced by its use in gas-phase studies .

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in the provided evidence, but its structural features align with bioactive indole derivatives.
  • Dichlorophenyl Analogue : Listed as "typically in stock" for research, suggesting commercial interest in indole-based scaffolds .
  • Pyrimidine Derivative : Its low molecular weight and fluorine content make it suitable for atmospheric chemistry studies, though its biological relevance is less clear .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction progress be monitored effectively?

  • Methodology: The compound can be synthesized via multi-step reactions, including Claisen–Schmidt condensation and Michael addition, as demonstrated in analogous indol-4-one derivatives. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems (e.g., 3:7 ratio). For pyridylthio group coupling, HPLC with UV detection at 254 nm ensures purity .

Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral markers distinguish this compound?

  • Key Techniques:

  • IR Spectroscopy: A strong carbonyl (C=O) stretch at 1651–1655 cm⁻¹ confirms the indol-4-one core .
  • ¹H NMR: Deshielded aromatic protons (δ 6.92–8.01 ppm) and methyl groups (δ 1.13 ppm for geminal dimethyl) are diagnostic .
  • X-ray Crystallography: SHELXL-2018 refines complex stereochemistry, resolving pyridylthio-phenyl spatial arrangements .

Q. What common impurities arise during synthesis, and how are they characterized?

  • Impurities: Brominated byproducts (incomplete pyridylthio coupling) and residual solvents (e.g., DMF).
  • Characterization: LC-MS (ESI+) identifies isotopic patterns (Br/Cl), while ¹⁹F NMR detects trifluoromethyl impurities. Column chromatography (silica gel, CH₂Cl₂:MeOH gradients) achieves separation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Approach: Use Design of Experiments (DoE) to vary temperature (80–120°C), catalyst loading (Pd(PPh₃)₄, 5–10 mol%), and solvent polarity (toluene vs. DMF). Response surface modeling identifies optimal parameters. shows palladium-catalyzed couplings in DMF at 100°C increase yields by 20% .

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions?

  • Resolution: Cross-validate experimental NMR (DMSO-d₆/CDCl₃) with X-ray data. For persistent shifts (e.g., trifluoromethyl rotation effects), apply solvent-correction models (IEF-PCM) in DFT calculations (B3LYP/6-31G*) .

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